

Flonoltinib Maleate: A Comparative Analysis of Binding to JAK2 JH1 and JH2 Domains

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Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: *B13838645*

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A deep dive into the binding characteristics of **Flonoltinib maleate** reveals a preferential affinity for the pseudokinase domain (JH2) of Janus kinase 2 (JAK2) over its active kinase domain (JH1). This selective binding profile distinguishes Flonoltinib from many conventional JAK2 inhibitors and suggests a unique allosteric mechanism of action. This guide provides a comprehensive comparison of **Flonoltinib maleate**'s interaction with the JAK2 JH1 and JH2 domains, supported by experimental data and detailed methodologies.

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway. The JAK2 protein is composed of several domains, including the catalytically active kinase domain (JH1) and the adjacent pseudokinase domain (JH2), which has historically been considered catalytically inactive but is now understood to have a crucial regulatory function.^{[1][2][3]} The JH2 domain negatively regulates the activity of the JH1 domain.^{[2][4]} Mutations in the JH2 domain, such as the prevalent V617F mutation, can lead to constitutive activation of the JH1 domain, driving myeloproliferative neoplasms (MPNs).^{[5][6][7]}

Flonoltinib maleate (FM) is a novel, potent, and orally active dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3).^{[8][9]} Unlike many existing JAK2 inhibitors that primarily target the ATP-binding site within the active JH1 domain, Flonoltinib exhibits a differentiated binding mechanism.^{[2][10]}

Quantitative Analysis of Binding Affinity

Experimental data from surface plasmon resonance (SPR) assays have demonstrated that **Flonoltinib maleate** has a significantly stronger binding affinity for the JAK2 JH2 domain compared to the JH1 domain.^{[5][6][11]} This preferential binding to the pseudokinase domain is a key characteristic of Flonoltinib's mechanism.

Target Domain	Binding Affinity (K D)	Inhibition (IC 50)	Reference
JAK2 (overall)	0.7 nM, 0.8 nM	[8][12]	[12]
JAK2 V617F	5.21 µM	1.4 nM	
JAK2 JH1	20.9 µM	[12]	
JAK2 JH2	3.14 µM	[12]	
JAK2 JH2 V617F	[5][6][11]		
FLT3	4 nM, 15 nM	[8][12]	[8]
JAK1	26 nM	[8]	
JAK3	39 nM	[8]	

Table 1: Summary of **Flonoltinib maleate** binding affinities and inhibitory concentrations for various JAK family domains and FLT3. The lower K D value for JH2 compared to JH1 indicates a stronger binding affinity.

Experimental Protocols

The binding affinity of **Flonoltinib maleate** to the JAK2 JH1 and JH2 domains was determined using Surface Plasmon Resonance (SPR) assays.

Surface Plasmon Resonance (SPR) Assay

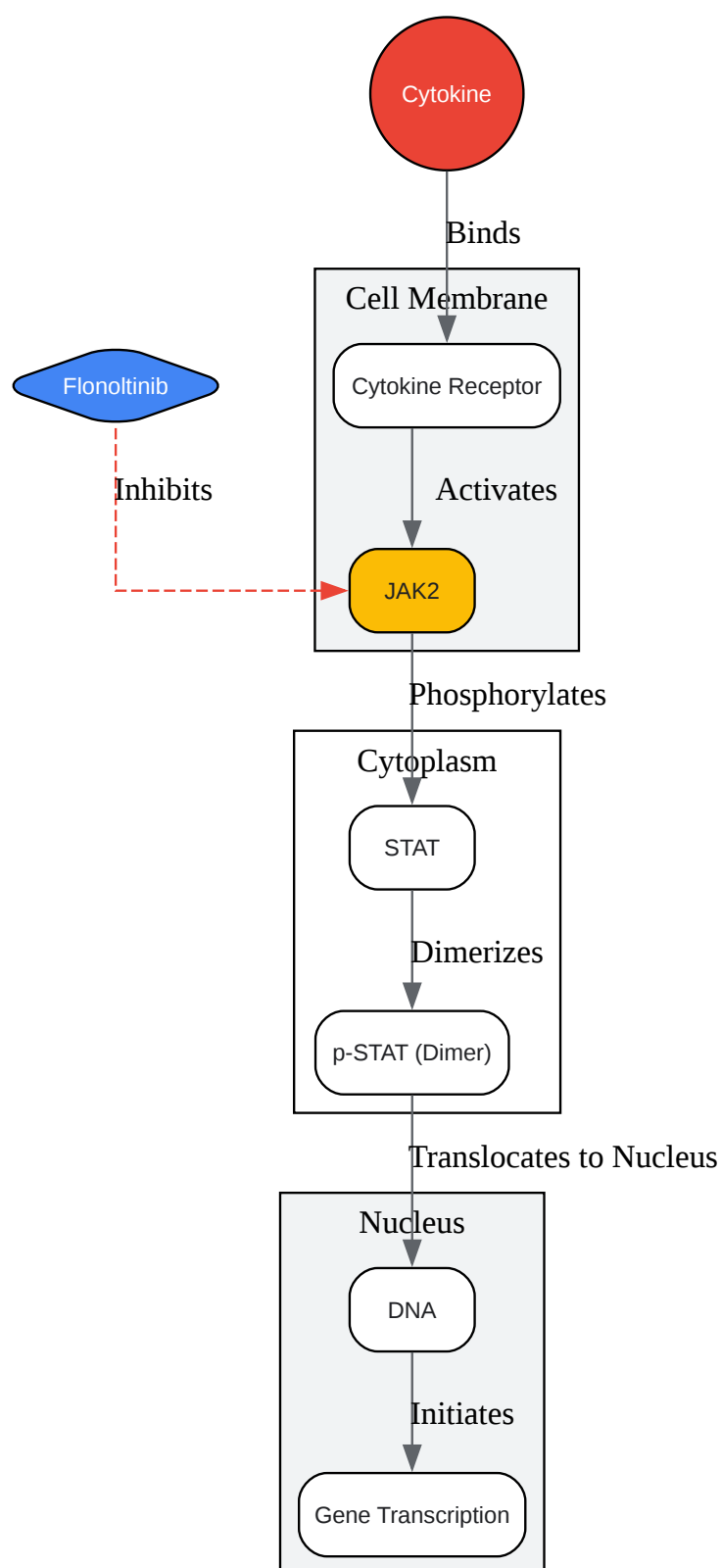
Objective: To measure the binding kinetics and affinity of **Flonoltinib maleate** to purified recombinant JAK2 JH1 and JH2 proteins.

Methodology:

- **Protein Immobilization:** Recombinant human JAK2 JH1 and JAK2 JH2 proteins were immobilized on a sensor chip.
- **Analyte Preparation:** A series of concentrations of **Flonoltinib maleate** were prepared in a suitable running buffer.
- **Binding Measurement:** The **Flonoltinib maleate** solutions were injected over the sensor chip surface. The SPR instrument detected changes in the refractive index at the surface as the drug bound to the immobilized proteins.
- **Data Analysis:** The association and dissociation rates were measured. The equilibrium dissociation constant (K_D) was calculated from these rates to determine the binding affinity. A lower K_D value signifies a higher binding affinity.

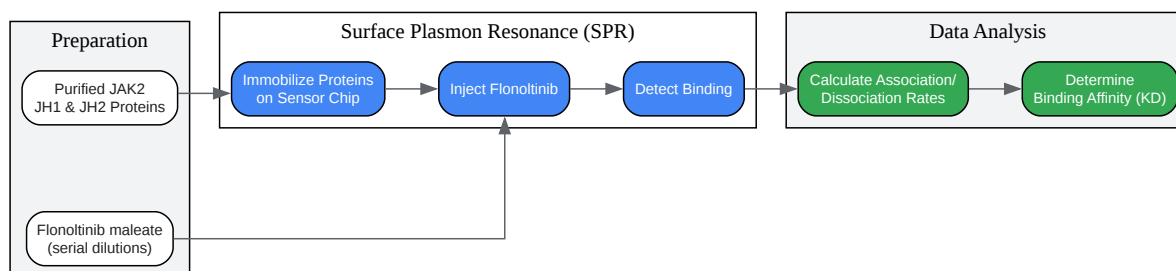
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for assessing the binding of **Flonoltinib maleate**.



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Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of Flonoltinib.



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Figure 2: Experimental workflow for determining binding affinity using Surface Plasmon Resonance.

Concluding Remarks

The preferential binding of **Flonolitinib maleate** to the JAK2 JH2 domain represents a significant development in the design of targeted JAK2 inhibitors. This allosteric inhibition mechanism, which differs from traditional active-site inhibitors, may contribute to its high selectivity for JAK2 over other JAK family members.[2][11][12] The co-crystal structure of Flonolitinib bound to the JAK2 JH2 domain confirms a stable interaction.[5][6][11] This unique binding profile offers the potential for improved therapeutic outcomes and a better safety profile in the treatment of myeloproliferative neoplasms and other JAK2-driven diseases.[5][13] Further research into the precise conformational changes induced by Flonolitinib binding to the JH2 domain will continue to illuminate its novel mechanism of action.

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